molecular formula C3H9ClN2O B6181641 N'-methylacetohydrazide hydrochloride CAS No. 74902-94-6

N'-methylacetohydrazide hydrochloride

Cat. No.: B6181641
CAS No.: 74902-94-6
M. Wt: 124.6
Attention: For research use only. Not for human or veterinary use.
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Description

N’-methylacetohydrazide hydrochloride is an organic compound with the molecular formula C₃H₉ClN₂O. It is a derivative of hydrazine and is commonly used in various chemical syntheses. This compound is known for its stability at room temperature and its solubility in common organic solvents such as ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-methylacetohydrazide hydrochloride can be synthesized through the reaction of methyl acetate with hydrazine, followed by the subsequent reaction of the resulting product with nitrous acid. The reaction typically proceeds at room temperature, and the product is purified by recrystallization using hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of N’-methylacetohydrazide hydrochloride involves the use of large-scale reactors where methyl acetate and hydrazine are reacted under controlled conditions. The reaction mixture is then treated with nitrous acid, and the product is isolated and purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

N’-methylacetohydrazide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N'-methylacetohydrazide hydrochloride is in the development of antimicrobial agents. Research has shown that derivatives of hydrazides exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized from N'-methylacetohydrazide have demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis, which is crucial given the global health implications of tuberculosis .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further drug development .

Synthesis of Novel Compounds

The versatility of this compound extends to its use as a building block in organic synthesis. It can participate in various reactions to form complex molecules with potential biological activities. For example:

  • Formation of Hydrazone Derivatives : The compound can react with aldehydes to form hydrazones, which are valuable intermediates in medicinal chemistry.
  • Synthesis of Heterocycles : It has been utilized in cyclization reactions to produce heterocyclic compounds that exhibit diverse biological activities .

Analytical Applications

This compound and its derivatives have also found applications in analytical chemistry. They can serve as chelating agents for metal ions, facilitating the detection and quantification of metals in environmental samples. This property is particularly useful in developing sensors for monitoring pollutants .

Case Studies and Research Findings

  • Antituberculosis Activity : A study demonstrated that a derivative of this compound showed significant inhibition of mycolic acid biosynthesis, essential for the survival of Mycobacterium tuberculosis .
  • Anticancer Studies : In vitro tests indicated that certain hydrazone derivatives synthesized from N'-methylacetohydrazide had selective cytotoxicity against various cancer cell lines, with IC50 values indicating effective potency .
  • Metal Ion Detection : Research highlighted the effectiveness of hydrazone derivatives derived from N'-methylacetohydrazide in detecting heavy metals such as lead and cadmium through colorimetric methods .

Data Tables

Application AreaSpecific Use CaseFindings/Results
AntimicrobialTuberculosis treatmentSignificant inhibition of mycolic acid biosynthesis
AnticancerCytotoxicity against cancer cellsSelective antiproliferative activity observed
Analytical ChemistryMetal ion detectionEffective chelation and detection capabilities

Mechanism of Action

The mechanism of action of N’-methylacetohydrazide hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its hydrazine moiety allows it to form stable complexes with metal ions, which can be utilized in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-methylacetohydrazide hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. Its methyl group enhances its solubility in organic solvents and its ability to participate in various chemical reactions .

Properties

CAS No.

74902-94-6

Molecular Formula

C3H9ClN2O

Molecular Weight

124.6

Purity

95

Origin of Product

United States

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